molecular formula C8H15Cl B14680278 3-Chloro-1,1-dimethylcyclohexane CAS No. 35188-27-3

3-Chloro-1,1-dimethylcyclohexane

Cat. No.: B14680278
CAS No.: 35188-27-3
M. Wt: 146.66 g/mol
InChI Key: QEOXRBGGWGLWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₅Cl It is a chlorinated derivative of 1,1-dimethylcyclohexane, characterized by the presence of a chlorine atom attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-dimethylcyclohexane typically involves the chlorination of 1,1-dimethylcyclohexane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl₂) is used as the halogenating agent. The reaction is usually carried out under ultraviolet (UV) light to initiate the formation of chlorine radicals, which then react with the 1,1-dimethylcyclohexane to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Dehydrohalogenation: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene, such as 1,1-dimethylcyclohexene.

Scientific Research Applications

3-Chloro-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-dimethylcyclohexane in chemical reactions involves the interaction of the chlorine atom with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the chlorine atom and a hydrogen atom are removed, resulting in the formation of a double bond. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1-dimethylcyclohexane
  • 2-Chloro-1,1-dimethylcyclohexane
  • 3-Bromo-1,1-dimethylcyclohexane

Uniqueness

3-Chloro-1,1-dimethylcyclohexane is unique due to the position of the chlorine atom on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the specific placement of the chlorine atom can lead to different reaction pathways and products, making it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

35188-27-3

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

3-chloro-1,1-dimethylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3

InChI Key

QEOXRBGGWGLWLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.